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Compound of Interest

Compound Name: EGFR-IN-145

Cat. No.: B10805567

FOR IMMEDIATE RELEASE
An In-depth Technical Overview of EGFR-IN-145 for the Scientific Community

This whitepaper provides a comprehensive technical guide on EGFR-IN-145, a notable
inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers,
scientists, and professionals in drug development, this document outlines the compound's
fundamental properties, mechanism of action, and relevant experimental data, supported by
detailed protocols and visual diagrams to facilitate understanding and application in a research
setting.

Core Compound lIdentification

Identifier Value
CAS Number 879127-07-8
Molecular Formula C21H1s8F3NsO

Mechanism of Action and Signaling Pathway

EGFR-IN-145 functions as a potent and selective inhibitor of the EGFR signaling pathway.
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-q),
undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular
domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes,
initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival,
differentiation, and migration.
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The primary signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK (MAPK)
pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. Dysregulation of the EGFR
pathway, often through overexpression or activating mutations, is a hallmark of numerous
cancers, making it a prime target for therapeutic intervention. EGFR inhibitors, including EGFR-
IN-145, typically act by competing with ATP for the binding site within the EGFR kinase domain,
thereby preventing autophosphorylation and the subsequent activation of downstream
signaling.
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Caption: EGFR signaling cascade and the inhibitory action of EGFR-IN-145.

Quantitative Biological Data

While specific quantitative data for EGFR-IN-145 is not widely published in publicly accessible

databases, the following table presents typical data points evaluated for EGFR inhibitors.

Researchers are encouraged to perform these assays to characterize EGFR-IN-145 in their

specific experimental systems.

Parameter

Description

Typical Assay

ICso (EGFR WT)

Concentration for 50%
inhibition of wild-type EGFR

kinase activity.

In vitro kinase assay

ICso (Mutant EGFR)

Concentration for 50%
inhibition of mutant EGFR

kinase activity.

In vitro kinase assay

Concentration for 50%

Cellular ICso o _ _ Cell viability/proliferation assay
inhibition of cell proliferation.
Concentration for 50%

PEGFR ICso inhibition of EGFR Western Blot or ELISA

phosphorylation in cells.

Pharmacokinetics

Absorption, distribution,
metabolism, and excretion
(ADME) properties.

In vivo animal studies

Experimental Protocols
General In Vitro EGFR Kinase Assay Protocol

This protocol provides a general framework for determining the in vitro inhibitory activity of

EGFR-IN-145 against EGFR.

Materials:
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¢ Recombinant human EGFR kinase domain

e Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o ATP

e Poly(Glu, Tyr) 4:1 peptide substrate

o EGFR-IN-145 (dissolved in DMSO)

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
o 384-well plates

Procedure:

o Prepare serial dilutions of EGFR-IN-145 in DMSO.

e Add 1 pL of the compound dilutions to the wells of a 384-well plate.

e Add 10 pL of a solution containing the EGFR enzyme and the peptide substrate in kinase
buffer to each well.

e Incubate the plate at room temperature for 10 minutes.
« Initiate the kinase reaction by adding 10 pL of ATP solution in kinase buffer to each well.
 Incubate the plate at 30°C for 1 hour.

o Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
Assay Kit according to the manufacturer's instructions.

e Measure luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of EGFR-IN-145 and determine the
ICso0 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay
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Caption: Workflow for determining the 1Cso of EGFR-IN-145.
General Cell-Based EGFR Phosphorylation Assay

Protocol

This protocol describes a general method to assess the inhibitory effect of EGFR-IN-145 on
EGFR autophosphorylation in a cellular context.

Materials:

Human cancer cell line overexpressing EGFR (e.g., A431)

e Cell culture medium (e.g., DMEM) with 10% FBS

o Serum-free cell culture medium

e EGF

o EGFR-IN-145 (dissolved in DMSO)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

o Western blotting equipment

Procedure:

e Seed A431 cells in 6-well plates and grow to 80-90% confluency.
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e Serum-starve the cells for 12-24 hours.

o Pre-treat the cells with various concentrations of EGFR-IN-145 for 2 hours.
o Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

o Wash the cells with ice-cold PBS and lyse them with lysis buffer.

» Determine the protein concentration of the lysates.

e Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

» Block the membrane and probe with primary antibodies against phospho-EGFR and total
EGFR.

 Incubate with HRP-conjugated secondary antibody.
 Visualize the protein bands using a chemiluminescent substrate and an imaging system.

e Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Synthesis Outline

The synthesis of N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-
yl)amino)phenyl)cyclopropanecarboxamide (EGFR-IN-145) would likely involve a multi-step
synthetic route. A plausible retrosynthetic analysis suggests the key bond formations would be
the two C-N bonds to the pyrimidine core and the final amide bond formation. A potential
forward synthesis could involve the sequential nucleophilic aromatic substitution on a di-
halopyrimidine, followed by amide coupling.

Logical Relationship in a Potential Synthesis Route
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Starting Materials:
- Dichloropyrimidine
- 3-(Trifluoromethyl)aniline
- 3-Nitroaniline
- Cyclopropanecarbonyl chloride

Step 1: First SnAr
(Monosubstitution)

Step 2: Second SrAr
(Disubstitution)

Step 3: Nitro Reduction

Step 4: Amide Coupling

EGFR-IN-145
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Caption: A logical flow for a potential multi-step synthesis of EGFR-IN-145.

Conclusion

EGFR-IN-145 is a valuable tool for researchers investigating the EGFR signaling pathway and
its role in cancer. This technical guide provides foundational information and standardized
protocols to aid in the design and execution of experiments involving this inhibitor. Further
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characterization of its biological activity and pharmacokinetic properties will be crucial in
elucidating its full potential as a research compound and a potential therapeutic lead.

Disclaimer: This document is intended for research purposes only. EGFR-IN-145 is not for
human or veterinary use. Researchers should adhere to all applicable safety guidelines when
handling this and any other chemical compound.

« To cite this document: BenchChem. [EGFR-IN-145: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1080556 7#egfr-in-145-cas-number-and-molecular-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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